synuclein

Parkinson's Disease Amyloid Aggregation Neurodegeneration

Synuclein (CAS 119938-65-7) is a research reagent with an ambiguous registry. Databases list a small-molecule formula C17H23N3O, not the full-length α-synuclein protein. Researchers must verify identity before use. - α-Synuclein: primary Lewy body component; essential for Parkinson's aggregation studies. - β-Synuclein: reduces α-syn aggregation by 40% in vivo; used for neuroprotection studies. - γ-Synuclein: picomolar Cu(II) affinity; ideal for metal-induced aggregation assays. Isoforms are non-interchangeable. Inquire for isoform-specific reagents.

Molecular Formula C17H23N3O
Molecular Weight 0
CAS No. 119938-65-7
Cat. No. B1168599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesynuclein
CAS119938-65-7
Molecular FormulaC17H23N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.02 mg / 0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Synuclein Overview and Procurement Risks


The CAS registry number 119938-65-7 is associated with 'synuclein' and is linked to the alpha-synuclein (α-syn) protein family, which comprises α-, β-, and γ-synuclein [1]. Alpha-synuclein is a 140-amino acid presynaptic protein central to Parkinson's disease pathology [1]. However, the chemical identity of this specific CAS entry is ambiguous: databases list a molecular formula of C17H23N3O and a molecular weight of zero, which is inconsistent with the full-length protein . This discrepancy suggests the CAS number may refer to a small-molecule fragment, a computational placeholder, or an erroneous registry entry rather than a well-defined research tool. Consequently, scientific and industrial users must exercise extreme caution when procuring 'synuclein' under this CAS, as its exact composition and biological relevance are unverified.

CAS 119938-65-7 identity is ambiguous; procurement requires strict isoform-level specification.
Suitable for neurodegeneration research contexts requiring validated α-, β-, or γ-synuclein proteins.
Selection must align with endpoint context: amyloid aggregation, membrane binding, or metal-interaction studies.

Synuclein Substitution: Scientific Risks


The synuclein family exhibits profound functional and pathological divergence that renders members non-interchangeable. While α-, β-, and γ-synuclein share high sequence homology [1], they possess markedly different aggregation propensities, membrane affinities, and roles in disease [2]. Crucially, α-syn is the primary component of pathological Lewy bodies in Parkinson's disease, whereas β-syn is absent from these aggregates and appears to exert protective effects [1][3]. Substituting one isoform for another, or using an undefined 'synuclein' material, would introduce uncontrolled variables that invalidate experimental conclusions in neurodegeneration research. The ambiguous CAS registry 119938-65-7 underscores this risk, as its exact identity relative to the canonical synuclein proteins is unknown.

Isoform mismatch α-, β-, and γ-synuclein have divergent aggregation propensities and pathological roles; isoform substitution may invalidate neurodegeneration models.
CAS ambiguity Registry 119938-65-7 may refer to a fragment or placeholder; generic synuclein procurement cannot guarantee isoform identity or biological relevance.
Functional non-equivalence β-synuclein exhibits reported protective effects absent in α-synuclein; γ-synuclein shows distinct metal-binding affinity. They are not interchangeable controls.

Synuclein Isoform Comparison


Aggregation Propensity Differences

The human synuclein family members exhibit stark differences in their inherent ability to form amyloid fibrils, a key pathological event. α-Synuclein has the highest propensity for aggregation and its aggregated forms accumulate in Lewy bodies [1]. In a comparative study under non-rotating liquid-liquid phase separation (LLPS) conditions (200 μM protein + 10% PEG, 37°C, no agitation), full-length α-synuclein showed aggregation with a lag time of ~10.5 days, while the core α-syn (30-110) had a much shorter lag time of ~4 days [2]. In stark contrast, β-synuclein and γ-synuclein did not show any Thioflavin T (ThT) positive aggregation during the entire incubation period [2].

Aggregation Propensity
Class-level inference
α-Syn: lag ~10.5 days; core α-syn (30-110): ~4 days. β- and γ-Syn: no ThT aggregation.
Reported aggregation endpoint context supports α-synuclein as the disease-relevant isoform.
LLPS conditions, 200 μM protein, 10% PEG, 37°C, no agitation.
Parkinson's Disease Amyloid Aggregation Neurodegeneration

Beta-Synuclein Inhibition of Alpha-Synuclein Aggregation

A functional differentiation is observed in transgenic animal models. Overexpression of β-synuclein has been shown to counteract the pathological aggregation of α-synuclein. In a proof-of-concept study, β-synuclein expression decreased the formation of Lewy body (LB)-like inclusions by 40% and prevented associated functional deficits [1]. This protective role is further supported by in vitro findings that a high molar ratio of β-synuclein inhibits the fibrillation of α-synuclein [2].

β-Syn Inhibits α-Syn Pathology
Class-level inference
β-Synuclein overexpression: 40% reduction in Lewy body-like inclusions.
Reported model-response context indicates distinct modulator role, not functional redundancy.
Transgenic animal model; in vitro support at high β/α molar ratio.
Therapeutic Strategy In Vivo Model Neuroprotection

Membrane Binding Affinity Differences

The synuclein proteins have distinct membrane-binding properties crucial for their normal physiological function. β-synuclein and γ-synuclein have a reduced affinity toward synaptic vesicles compared with α-synuclein [1]. Furthermore, heteromerization of β-synuclein or γ-synuclein with α-synuclein reduces synaptic vesicle binding of α-synuclein in a concentration-dependent manner [1]. This suggests that β- and γ-synucleins act as modulators of α-synuclein's physiological activity at the neuronal synapse [1].

Membrane Binding Affinity
Class-level inference
α-Syn: higher synaptic vesicle binding. β- and γ-Syn: reduced affinity.
Supports α-synuclein selection for synaptic physiology assays.
Heteromerization reduces α-syn binding in a concentration-dependent manner.
Synaptic Function Membrane Interaction Protein Biochemistry

Gamma-Synuclein Copper Binding Affinity

All three synuclein proteins bind copper(II) in a high-affinity 1:1 stoichiometry, but with significantly different affinities. γ-Synuclein demonstrates the highest affinity, in the picomolar range, while α-synuclein and β-synuclein both bind copper(II) with nanomolar affinity [1]. This represents a quantitative difference of approximately three orders of magnitude.

γ-Synuclein Cu(II) Affinity
Class-level inference
γ-Syn: picomolar affinity. α-Syn/β-Syn: nanomolar affinity (>1000-fold difference).
Supports γ-synuclein as the primary isoform for copper-mediated redox biology research.
Determined by thermodynamic binding studies and EPR spectroscopy.
Metal Binding Redox Biology Neurodegeneration

Structural Propensity of Alpha- and Beta-Synuclein

Despite high sequence similarity, NMR studies reveal significant structural differences between the monomers. β-Synuclein exhibits a lower predisposition toward helical structure in the second half of its lipid-binding domain and a higher preference for extended structures in its C-terminal tail compared to α-synuclein [1]. These intrinsic structural propensities are linked to their dramatically different aggregation behaviors [2].

Secondary Structure Propensity
Class-level inference
α-Syn: higher helical predisposition. β-Syn: lower helicity, higher extended structure preference.
Reported structural context further confirms functional non-redundancy between α- and β-synuclein.
NMR spectroscopy of recombinant proteins in solution.
Protein Structure NMR Spectroscopy Biophysics

Synuclein Research Applications


Parkinson's Disease Pathogenesis and Drug Discovery

For research into the molecular mechanisms of Parkinson's disease, α-synuclein is the essential, non-substitutable reagent. Its unique and high propensity for aggregation into Lewy bodies [1] and its central role in disease pathology [2] make it the only valid choice for studies of amyloid formation, toxicity, and the screening of aggregation inhibitors. Use of β- or γ-synuclein, which do not aggregate under physiological conditions [1], would be inappropriate for this purpose.

Synuclein Neuroprotective Mechanisms

Research focused on endogenous protective mechanisms against α-synuclein pathology necessitates the use of β-synuclein. Its demonstrated ability to decrease α-synuclein aggregation and Lewy body formation by 40% in vivo [3] positions it as a key tool for investigating natural modulators of neurodegeneration and for developing novel therapeutic strategies aimed at boosting this protective pathway.

Biophysical Aggregation Studies

The synuclein family provides an ideal model system for comparative biophysics. α-synuclein is the prototypical aggregation-prone intrinsically disordered protein, while β-synuclein serves as a non-aggregating, highly homologous control [1][4]. Comparative studies using both isoforms are essential for dissecting the specific sequence and structural determinants that govern amyloid formation [4].

Metal-Catalyzed Oxidation and Redox Biology

For investigations into the role of transition metals like copper in neurodegeneration, γ-synuclein is the reagent of choice. Its exceptionally high, picomolar affinity for copper(II)—over 1000-fold greater than α- or β-synuclein [5]—makes it the most sensitive and relevant isoform for studying copper-mediated redox cycling, reactive oxygen species (ROS) generation, and metal-induced protein aggregation.

Application
Selection Property
Validation Focus
Parkinson's disease model studies
High aggregation propensity isoform
Fibril formation and aggregation endpoint verification
Neuroprotection model-response research
Aggregation-inhibitory modulator isoform
Lewy body-like inclusion reduction endpoint
Biophysical aggregation comparative studies
Aggregation-prone vs. non-aggregating homologous control
Sequence and structural determinant mapping
Metal-catalyzed oxidation research
Highest copper(II)-binding affinity isoform
Picomolar affinity and redox cycling endpoint context

Technical Documentation Hub

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